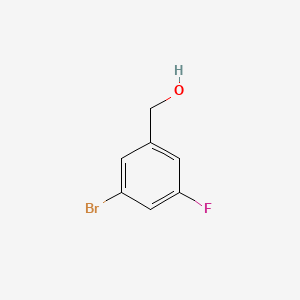

3-Bromo-5-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWBQTOZXPPFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377712 | |

| Record name | 3-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216755-56-5 | |

| Record name | (3-Bromo-5-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Fluorobenzyl Alcohol

Established Synthetic Routes for 3-Bromo-5-fluorobenzyl alcohol

Established methods for the synthesis of this compound primarily involve the transformation of functional groups on a pre-halogenated benzene (B151609) ring. These routes are well-documented and provide reliable access to the target molecule.

Reduction of Halogenated Benzoic Acid Derivatives for this compound Synthesis

A prevalent and straightforward method for synthesizing this compound is the reduction of a corresponding carboxylic acid or its derivative. The most common precursor for this reaction is 3-bromo-5-fluorobenzoic acid. sigmaaldrich.com

The reduction can be effectively carried out using various reducing agents. For instance, sodium borohydride (B1222165) in combination with aluminum chloride in a solvent like diglyme (B29089) has been shown to produce this compound in good yields. google.com Another approach involves the in-situ formation of a mixed anhydride (B1165640) from 3-bromo-4-fluoro-benzoic acid and ethyl chloroformate, followed by reduction with sodium borohydride. google.com

Alternatively, 3-Bromo-5-fluorobenzaldehyde (B68483) serves as a critical intermediate which can be reduced to the desired alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically performed in an inert solvent such as tetrahydrofuran (B95107) (THF) at controlled, often low, temperatures to minimize side reactions. For industrial-scale production, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas is an efficient and scalable option.

Table 1: Reduction of 3-Bromo-5-fluorobenzaldehyde

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | Low Temperature | This compound |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Low Temperature | This compound |

| H₂ (catalytic hydrogenation) | - | Palladium on Carbon (Pd/C) | This compound |

Nucleophilic Substitution Reactions in the Synthesis of this compound Precursors

Nucleophilic substitution reactions are instrumental in the synthesis of precursors to this compound. These reactions often involve the displacement of a leaving group on the benzyl (B1604629) position of a related compound. For example, the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile, a related compound, can be achieved via a nucleophilic substitution reaction where 3-bromo-5-fluorobenzyl bromide is treated with sodium cyanide. chemicalbook.com This reaction proceeds in a mixture of dimethylformamide and water at elevated temperatures. chemicalbook.com

Similarly, the benzylic position of 3-bromo-5-fluorobenzyl halides is susceptible to attack by nucleophiles. smolecule.com Strong bases like sodium hydride or potassium carbonate can be used to deprotonate nucleophiles, enhancing their reactivity in SN2-type reactions. smolecule.comkhanacademy.org

Palladium-Catalyzed Approaches in the Functionalization of Halogenated Benzyl Systems

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and are applicable to the functionalization of halogenated benzyl systems. The bromine atom in compounds like 3-Bromo-5-fluorobenzonitrile is an excellent leaving group for such transformations. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

For instance, the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, can be used to introduce new aryl groups. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. While not a direct synthesis of this compound itself, these methods are crucial for creating derivatives and analogues, highlighting the versatility of the bromo-fluoro-substituted aromatic ring in advanced chemical synthesis. nih.govresearchgate.net

Novel Synthetic Strategies for this compound and its Analogs

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives. These novel strategies aim to overcome the limitations of traditional methods.

Development of Efficient and Scalable Preparations

The demand for this compound in various industries necessitates the development of scalable synthetic routes. Industrial production may favor methods like the catalytic hydrogenation of 3-Bromo-5-fluorobenzaldehyde due to its efficiency and suitability for large-scale manufacturing. The use of continuous flow reactors is another approach being explored to ensure consistent quality and yield in industrial settings. smolecule.com These modern techniques offer significant advantages over traditional batch processing.

Optimization of Reaction Conditions and Reagents for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. This includes the careful selection of solvents, catalysts, and reaction temperatures. For example, in nucleophilic substitution reactions, the choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. smolecule.com

In palladium-catalyzed reactions, the development of more active and stable catalysts is an ongoing area of research. smolecule.com The use of supported palladium nanoparticles, for instance, can lead to catalysts that are not only highly active but also recyclable, which is a key consideration for sustainable chemical production. smolecule.com Furthermore, the optimization of reaction parameters such as temperature and catalyst loading is essential for achieving high yields. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Reduction of Benzoic Acid Derivatives | Utilizes readily available starting materials. | Straightforward, well-established, multiple reducing agent options. google.com |

| Nucleophilic Substitution | Versatile for introducing various functional groups. | Allows for the synthesis of a wide range of precursors and derivatives. chemicalbook.com |

| Palladium-Catalyzed Coupling | Enables complex C-C and C-N bond formation. | High functional group tolerance, allows for late-stage diversification. nih.gov |

| Scalable Preparations | Focus on industrial applicability. | Efficient for large-scale production, potential for continuous manufacturing. smolecule.com |

| Optimization of Conditions | Fine-tuning of reaction parameters. | Improved yields, purity, and sustainability. smolecule.comresearchgate.net |

Green Chemistry Approaches in Synthetic Pathways for Fluorinated Benzyl Alcohols

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. For fluorinated benzyl alcohols, this includes the use of environmentally benign solvents and catalysts. colab.ws

One notable green approach involves the use of fluorinated alcohols themselves as reaction media. researchgate.net These solvents, such as hexafluoroisopropanol (HFIP), possess unique properties like strong hydrogen-bonding donor ability and low nucleophilicity, which can promote reactions without the need for traditional catalysts. researchgate.net This approach offers advantages in terms of operational simplicity and reduced waste. researchgate.net

Furthermore, advancements in photocatalysis offer a green alternative for fluorination reactions. acs.org Visible-light-induced methods using systems like Selectfluor and a photocatalyst can achieve C-H fluorination under mild conditions, reducing the reliance on harsh reagents. acs.orgnih.gov While not yet specifically documented for the direct synthesis of this compound, these green methodologies represent the future direction for the synthesis of such halogenated aromatics.

Derivatization Chemistry of this compound

The presence of three distinct reactive sites—the hydroxyl group, the bromine atom, and the fluorine atom—makes this compound a highly valuable intermediate for creating a wide array of derivatives.

Strategies for Functional Group Transformations of the Hydroxyl Moiety

The primary alcohol group of this compound can undergo various transformations to introduce new functionalities.

Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will yield 3-bromo-5-fluorobenzaldehyde, while strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) will lead to the formation of 3-bromo-5-fluorobenzoic acid.

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base leads to the formation of ethers. This is a common strategy in medicinal chemistry to modify the properties of a molecule.

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters, which can be useful as prodrugs or for other biological applications.

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, using reagents like thionyl chloride or phosphorus tribromide. nih.govgoogle.com This transformation converts the alcohol into a more reactive electrophile.

Table 2: Functional Group Transformations of the Hydroxyl Moiety

| Starting Material | Reagent | Product | Transformation | Reference |

| This compound | Pyridinium chlorochromate (PCC) | 3-Bromo-5-fluorobenzaldehyde | Oxidation | |

| This compound | Potassium permanganate (KMnO₄) | 3-Bromo-5-fluorobenzoic acid | Oxidation | |

| This compound | Thionyl chloride (SOCl₂) | 3-Bromo-5-fluorobenzyl chloride | Halogenation | google.com |

Aromatic Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures. rsc.org The reaction is generally tolerant of various functional groups, including the hydroxyl group on the benzyl moiety. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This is a crucial transformation for the synthesis of many pharmaceutically active compounds.

Table 3: Cross-Coupling Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Type | Reference |

| Aryl bromide (e.g., 3-bromo-5-fluorobenzyl derivative) | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Suzuki-Miyaura | Biaryl compound | rsc.org |

| Aryl bromide (e.g., 3-bromo-5-fluorobenzyl derivative) | Amine | Pd catalyst, Base | Buchwald-Hartwig | Aryl amine | researchgate.net |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The ability to sequentially or selectively functionalize the different reactive sites of this compound makes it an invaluable building block for the synthesis of complex molecules. biosynth.com For instance, the hydroxyl group can be protected, followed by a cross-coupling reaction at the bromine position, and then deprotection and further modification of the hydroxyl group. This step-wise approach allows for the controlled construction of intricate molecular scaffolds, which is particularly important in drug discovery and materials science. chemimpex.comvulcanchem.com

An example of its use is in the preparation of substituted piperidine (B6355638) derivatives, where the 3-bromo-5-fluorobenzyl group is introduced via N-alkylation. vulcanchem.comvulcanchem.com The bromine atom then remains available for subsequent cross-coupling reactions to build more complex structures.

Investigating Regioselectivity and Stereoselectivity in Derivatization Reactions

When multiple reactive sites are present, the selectivity of a reaction becomes a critical consideration.

Regioselectivity: In the context of this compound, regioselectivity primarily pertains to the differential reactivity of the bromine and fluorine atoms in cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the bromine position. rsc.org The choice of catalyst, ligands, and reaction conditions can further enhance this selectivity. rsc.org

Stereoselectivity: For derivatization reactions that create a new chiral center, controlling the stereochemical outcome is crucial. While the derivatization of the achiral this compound itself does not involve stereoselectivity, this becomes a key factor when it is incorporated into a chiral molecule or when subsequent reactions introduce a stereocenter. The steric and electronic properties of the 3-bromo-5-fluorobenzyl moiety can influence the stereochemical course of such reactions.

This compound is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation, coupled with the rich and versatile chemistry of its functional groups, provides chemists with a powerful tool for the construction of a diverse range of complex organic molecules. The ongoing development of greener synthetic methods and a deeper understanding of the selectivity in its derivatization reactions will continue to expand the applications of this valuable building block in pharmaceuticals, agrochemicals, and materials science.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton. The substitution pattern on the benzene (B151609) ring—with bromine at C3 and fluorine at C5—results in three chemically non-equivalent aromatic protons.

The proton at the C2 position is anticipated to appear as a singlet or a narrowly split multiplet. The proton at C4 would likely be a triplet of doublets, and the C6 proton a doublet of doublets, with coupling constants influenced by both the adjacent protons and the fluorine atom. The methylene protons (CH₂) adjacent to the aromatic ring would typically present as a singlet, though coupling to the hydroxyl proton can sometimes be observed. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H2 | ~7.3 | s (or narrow m) | - |

| Ar-H4 | ~7.1 | td | J(H4-H6) ~2.5, J(H4-F) ~8.5 |

| Ar-H6 | ~7.0 | dd | J(H6-H4) ~2.5, J(H6-F) ~9.5 |

| CH₂ | ~4.7 | s | - |

| OH | Variable (e.g., ~1.8-2.5) | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents. The carbon atom attached to the fluorine (C5) will exhibit a large C-F coupling constant, appearing as a doublet. The carbon attached to the bromine (C3) will have its chemical shift moved downfield. The benzylic carbon (CH₂) will appear in the aliphatic region, typically around 60-65 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 | ~144 | d | J(C1-F) ~3-4 |

| C2 | ~125 | d | J(C2-F) ~3-4 |

| C3 | ~122 | s | - |

| C4 | ~131 | d | J(C4-F) ~8-9 |

| C5 | ~163 | d | J(C5-F) ~245-250 |

| C6 | ~115 | d | J(C6-F) ~21-23 |

| CH₂ | ~63 | s | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. This signal will be split into a multiplet due to coupling with the aromatic protons, primarily the ortho protons at C4 and C6. The chemical shift of fluorine is sensitive to its electronic environment, and for an aromatic fluoride, it typically appears in the range of -100 to -130 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the CH₂ group's stretching will appear just below 3000 cm⁻¹. The C-O stretching of the primary alcohol will be visible in the 1000-1050 cm⁻¹ range. The C-Br and C-F stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹ and between 1000-1300 cm⁻¹ respectively.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (CH₂) | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-F stretch | 1000-1300 | Strong |

| C-O stretch | 1000-1050 | Strong |

| C-Br stretch | 500-600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent in the Raman spectrum. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the FT-IR spectrum. The symmetric stretching of the C-C bonds in the aromatic ring will also give rise to characteristic Raman shifts.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

The molecular weight of this compound (C₇H₆BrFO) is 205.03 g/mol . In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is expected to follow pathways characteristic of both benzyl alcohols and halogenated aromatic compounds. Key fragmentation processes would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the bond between the benzylic carbon and the aromatic ring. This would result in the loss of a hydrogen atom or the entire hydroxymethyl group.

Loss of Water: Alcohols often undergo dehydration, leading to a fragment ion with a mass 18 units less than the molecular ion (M-18).

Benzylic Cation Formation: Cleavage of the C-C bond between the methylene group and the aromatic ring can lead to the formation of a stable benzylic cation. For this compound, this would likely result in a prominent peak corresponding to the 3-bromo-5-fluorobenzyl cation.

Halogen Loss: The carbon-halogen bonds can also cleave, leading to the loss of a bromine or fluorine atom. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.

Aromatic Ring Fragmentation: At higher ionization energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

A hypothetical fragmentation pattern is detailed in the interactive table below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |

| [C₇H₆BrFO]⁺ | Molecular Ion | 205/207 | Confirms molecular weight and presence of one bromine atom. |

| [C₇H₅BrFO]⁺ | Loss of H | 204/206 | Common fragmentation for primary alcohols. |

| [C₇H₆FO]⁺ | Loss of Br | 127 | Indicates cleavage of the C-Br bond. |

| [C₆H₄BrF]⁺ | Loss of CH₂OH | 174/176 | Represents the aromatic ring fragment after loss of the hydroxymethyl group. |

| [C₇H₅BrF]⁺ | Loss of H₂O | 187/189 | Characteristic dehydration of an alcohol. |

Note: The m/z values for bromine-containing fragments are given for both ⁷⁹Br and ⁸¹Br isotopes.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material.

In the solid state, it is anticipated that molecules of this compound would engage in hydrogen bonding, likely forming chains or more complex networks. The presence of the bromine and fluorine atoms could also lead to other significant intermolecular interactions, such as halogen bonding (C-Br···O or C-F···O) and π-π stacking interactions between the aromatic rings. These interactions would play a crucial role in stabilizing the crystal lattice.

A hypothetical representation of the crystal packing interactions is provided in the table below.

| Interaction Type | Atoms Involved | Expected Geometric Parameters | Influence on Crystal Structure |

| Hydrogen Bonding | O-H···O | O···O distance of ~2.7-3.0 Å | Primary driving force for crystal packing, forming chains or sheets. |

| Halogen Bonding | C-Br···O | Br···O distance less than the sum of van der Waals radii (~3.37 Å) | Can influence the orientation of molecules within the crystal lattice. |

| π-π Stacking | Aromatic Rings | Interplanar distance of ~3.3-3.8 Å | Contributes to the overall stability of the crystal structure. |

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling, in conjunction with advanced spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is a powerful tool for elucidating reaction mechanisms and tracking the fate of molecules in complex systems. In such studies, one or more atoms in the molecule of interest are replaced with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O).

For this compound, isotopic labeling could be employed to investigate various chemical and biochemical transformations. For instance, selective deuteration of the benzylic protons (C₆H₄(Br)(F)CD₂OH) or the hydroxyl proton (C₆H₄(Br)(F)CH₂OD) could provide detailed mechanistic insights into its oxidation or esterification reactions.

By analyzing the mass spectra of the isotopically labeled compound and its reaction products, the specific bonds that are broken and formed during a reaction can be identified. For example, if the alcohol is oxidized to the corresponding aldehyde, tracking the deuterium (B1214612) label would reveal whether the benzylic C-H bond is cleaved in the rate-determining step.

Similarly, ¹³C labeling of the benzylic carbon would allow for the use of ¹³C NMR spectroscopy to follow the transformation of this specific carbon atom. This can be particularly useful in complex reaction mixtures where proton NMR spectra may be difficult to interpret due to overlapping signals.

The table below outlines potential isotopic labeling strategies and their applications for studying this compound.

| Isotopically Labeled Atom | Spectroscopic Technique | Research Application | Information Gained |

| Deuterium (²H) at benzylic position | Mass Spectrometry, NMR | Mechanistic studies of oxidation reactions | Elucidation of C-H bond cleavage steps. |

| Oxygen-18 (¹⁸O) in hydroxyl group | Mass Spectrometry | Esterification reaction mechanism | Determination of whether the alcohol O-H or the carboxylic acid O-H is lost. |

| Carbon-13 (¹³C) at benzylic carbon | ¹³C NMR Spectroscopy | Tracking skeletal rearrangements | Following the fate of the benzylic carbon in complex transformations. |

These advanced techniques, while not yet reported for this specific molecule, represent powerful avenues for future research to unlock a deeper understanding of the reactivity and properties of this compound and its derivatives.

Computational and Theoretical Investigations of 3 Bromo 5 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to predict the electronic structure and reactivity of 3-Bromo-5-fluorobenzyl alcohol.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The optimized geometric parameters are essential for understanding the molecule's stability and steric interactions. For instance, the bond lengths between the carbon atoms of the benzene (B151609) ring, as well as the C-Br, C-F, and C-O bond lengths, can be precisely calculated. The energies derived from these computations, such as the total energy of the molecule, provide a measure of its thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C-Br | 1.90 Å | |

| C-F | 1.35 Å | |

| C-O | 1.43 Å | |

| Bond Angle | C2-C1-C6 | 120.1° |

| C1-C2-H | 119.9° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. For this compound, NBO analysis can elucidate the charge transfer occurring between occupied and unoccupied orbitals, which is crucial for understanding the molecule's stability and reactivity.

This analysis provides information about the delocalization of electron density from a filled Lewis-type NBO (a "donor") to an empty non-Lewis NBO (an "acceptor"). The stabilization energy E(2) associated with these interactions is a key output of NBO analysis. Higher E(2) values indicate stronger interactions. For example, interactions between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the benzene ring can be quantified.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (rich in electrons and prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient and susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the electronegative oxygen and fluorine atoms, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized on the benzene ring and the substituents with lone pairs (Br, F, O), while the LUMO is likely to be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent.

Conformational analysis, often performed in conjunction with MD, involves identifying the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies. For the flexible hydroxymethyl group (-CH2OH) of this compound, this analysis can determine the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For this compound, these predictions are highly valuable.

Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman spectra) can be performed using DFT. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3650 | 3600 |

| C-H (aromatic) stretch | 3100 | 3080 |

| C-F stretch | 1250 | 1230 |

Note: The data in this table is illustrative and represents the typical correlation between calculated and experimental spectroscopic data.

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a variety of computational techniques used to predict the biological activity of a molecule. These methods save considerable time and resources by prioritizing compounds for synthesis and in vitro testing. The primary approaches include molecular docking to predict binding affinity to specific biological targets, pharmacophore modeling to identify essential structural features for activity, and ADME-Tox predictions to assess a compound's drug-likeness.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In another example, various 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were docked against the tubulin-combretastatin A-4 binding site to evaluate their anticancer potential. mdpi.com The binding affinities for these compounds ranged from -6.502 to -8.341 kcal/mol, with interactions primarily driven by hydrogen bonds and halogen bonds. mdpi.com Similarly, alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been studied as potential anti-inflammatory agents by docking against cyclooxygenase (COX-1), indicating that hydrophobic interactions of the substituted phenyl ring are crucial for binding. csfarmacie.cz

These studies collectively suggest that the 3-bromo-5-fluorophenyl group, as present in this compound, has the potential to anchor a molecule within a protein's binding pocket, a critical first step in eliciting a biological response. The bromine and fluorine atoms can participate in halogen bonding and other electrostatic interactions, while the phenyl ring can engage in hydrophobic and π-π stacking interactions.

Table 1: Molecular Docking Data for Analogs of this compound

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one nih.gov | Dihydrofolate reductase (DHFR) | -7.07 | Not specified |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one nih.gov | Dehydrosqualene synthase (DHSS) | -7.05 | Not specified |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs mdpi.com | Tubulin (Combretastatin A-4 site) | -6.502 to -8.341 | Hydrogen bonds, Halogen bonds |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives csfarmacie.cz | Cyclooxygenase-1 (COX-1) | Not specified | Hydrophobic interactions |

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov These models then serve as 3D queries for searching large chemical databases (virtual screening) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.govyoutube.com

Specific pharmacophore models for this compound have not been developed. However, the process would involve identifying key features such as a hydrogen bond donor (the alcohol's hydroxyl group), a hydrogen bond acceptor (the fluorine atom), an aromatic ring, and potentially a halogen bond donor (the bromine atom).

The general workflow for such an investigation would be:

Model Generation : A set of active molecules containing the bromo-fluorobenzyl scaffold would be used to generate a ligand-based pharmacophore model. Alternatively, the crystal structure of a relevant biological target could be used to create a structure-based model defining the key interaction points in its active site.

Model Validation : The generated model would be validated to ensure it can distinguish between known active and inactive compounds. medsci.org

Virtual Screening : The validated pharmacophore model would be used to screen large compound libraries (e.g., ZINC, PubChem) to filter out molecules that possess the desired 3D arrangement of features.

Hit Refinement : The compounds identified through virtual screening would be further analyzed and prioritized using methods like molecular docking and ADME-Tox prediction before being selected for synthesis and biological testing. medsci.org

This approach allows for the efficient exploration of chemical space to discover new molecules with potentially higher potency and novel scaffolds, guided by the structural characteristics of compounds like this compound. nih.gov

ADME-Tox prediction involves the computational assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are crucial in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

For this compound, while direct ADME-Tox data is unavailable, analysis of related compounds provides a useful proxy. For example, in silico studies on the antibacterial agent 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one showed that it possesses favorable drug-likeness properties according to various rules, including Lipinski's Rule of Five. nih.gov This suggests good potential for oral bioavailability.

Similarly, an in silico investigation of methyl 4-bromo-2-fluorobenzoate, another structural analog, predicted that the molecule is non-toxic and suitable as a drug candidate. scispace.com Such analyses typically evaluate several parameters, which are summarized for these representative analogs below.

Table 2: Predicted ADME and Physicochemical Properties for Analogs

| Parameter | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one nih.gov | Methyl 4-bromo-2-fluorobenzoate scispace.com | General Interpretation |

|---|---|---|---|

| Molecular Weight (MW) | Compliant with Lipinski's Rule (<500) | Not specified | Affects absorption and distribution. |

| LogP (Lipophilicity) | Compliant with Lipinski's Rule (<5) | Not specified | Influences solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | Compliant with Lipinski's Rule (≤5) | Not specified | Impacts solubility and binding. |

| Hydrogen Bond Acceptors | Compliant with Lipinski's Rule (≤10) | Not specified | Impacts solubility and binding. |

| Topological Polar Surface Area (TPSA) | Value implies good cell penetration power | Not specified | Predicts membrane permeability and absorption. |

| Toxicity Prediction | Not specified | Predicted to be non-toxic | Assesses potential for adverse effects. |

These examples indicate that small molecules containing the bromo-fluorophenyl moiety can be designed to have favorable ADME-Tox profiles. For this compound itself, its relatively small size and simple structure would likely result in compliance with major drug-likeness rules, suggesting a good starting point for the development of biologically active agents.

Applications in Medicinal Chemistry and Drug Discovery of 3 Bromo 5 Fluorobenzyl Alcohol Scaffolds

Utilization as a Key Building Block in Pharmaceutical Synthesis

3-Bromo-5-fluorobenzyl alcohol and its isomers are recognized as crucial intermediates in the synthesis of a wide array of complex organic molecules, particularly within pharmaceutical research and development. nbinno.com The presence of both bromine and fluorine substituents on the benzyl (B1604629) alcohol backbone imparts distinct reactivity, making it a valuable tool for medicinal chemists. nbinno.com This unique structural arrangement allows for targeted modifications and the introduction of specific functional groups, which is essential for the development of new therapeutic agents. nbinno.comnbinno.com

The versatility of this scaffold lies in the differential reactivity of its functional groups. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki coupling, which is instrumental in forming new carbon-carbon bonds and assembling complex molecular frameworks. nbinno.com The hydroxyl group of the benzyl alcohol moiety can be readily functionalized through reactions like esterification or etherification, enabling the introduction of further molecular diversity and the fine-tuning of a compound's physicochemical properties, such as solubility and cell permeability. nbinno.com This adaptability makes this compound a sought-after precursor for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com

A hypothetical case study in the development of a novel kinase inhibitor illustrates the practical application of a closely related isomer, 3-bromo-2-fluorobenzyl alcohol. In this scenario, the bromo-fluorobenzyl moiety was identified as crucial for optimal binding affinity and pharmacokinetic properties of the lead compound. nbinno.com The synthesis involved a Suzuki coupling reaction utilizing the bromine atom to attach the benzyl group to the core scaffold, followed by modification of the alcohol group to enhance the molecule's properties. nbinno.com This example underscores the strategic importance of such halogenated building blocks in streamlining the synthesis of potential drug candidates and accelerating the drug discovery process. nbinno.com

Design and Synthesis of Novel Pharmacologically Active Compounds

The this compound scaffold serves as a foundational element in the design and synthesis of new molecules with potential biological activities. nbinno.com Its unique electronic and steric properties, conferred by the halogen substituents, allow for its incorporation into a variety of molecular architectures aimed at interacting with specific biological targets.

Development of Agents Targeting Protein-Protein Interactions

While direct examples involving this compound in the development of agents targeting protein-protein interactions (PPIs) are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to this area of research. The design of small-molecule PPI inhibitors often involves the creation of molecules that can mimic key residues at the interface of interacting proteins. The substituted benzyl group of this compound can serve as a scaffold to present functional groups in a specific spatial orientation to disrupt these interactions. The bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions, which are increasingly recognized as important for molecular recognition at protein surfaces.

Exploration of Enzyme Modulators through Allosteric Inhibition

The principles of allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active site to regulate its activity, offer a promising avenue for therapeutic intervention. The this compound framework can be elaborated to create compounds that fit into allosteric pockets. The ability to systematically modify the scaffold through reactions at the bromine and hydroxyl positions allows for the exploration of the chemical space around a lead compound to optimize its allosteric modulatory effects. The specific substitution pattern of the aromatic ring can influence the molecule's shape and electronic distribution, which are critical for selective binding to an allosteric site.

Application in the Synthesis of Potential Neurological Disorder Treatments

The synthesis of compounds targeting neurological disorders represents a significant area of pharmaceutical research. While specific examples detailing the use of this compound in the synthesis of treatments for neurological disorders are not prevalent in the available literature, the chemical functionalities of this compound are pertinent to the development of such agents. The blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders, and the lipophilicity and molecular size of a compound are key factors in its ability to cross the BBB. The fluorine atom in this compound can enhance metabolic stability and lipophilicity, potentially improving the CNS penetration of derivative compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent platform for conducting such studies due to the presence of multiple points for chemical modification.

Impact of Halogen Substitution on Biological Activity

The presence and position of halogen atoms on a pharmacologically active molecule can significantly impact its potency, selectivity, and pharmacokinetic properties. The bromine and fluorine atoms in this compound derivatives play a crucial role in modulating these characteristics.

Fluorine, with its small size and high electronegativity, can alter the electronic properties of the aromatic ring, influence the acidity of nearby functional groups, and block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug. The introduction of fluorine can also lead to conformational changes that may enhance binding to a biological target.

Bromine, being larger and more polarizable than fluorine, can introduce significant steric bulk and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The position of the bromine atom on the aromatic ring is critical and can be systematically varied to probe the steric and electronic requirements of a binding pocket.

The interplay between the bromine and fluorine substituents in derivatives of this compound allows for a nuanced exploration of the SAR. By synthesizing and testing a series of analogs with different halogen substitution patterns, medicinal chemists can build a comprehensive understanding of the structural requirements for optimal biological activity.

Below is a table summarizing the general impact of halogen substitution on the properties of drug candidates:

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Common Effects on Drug Properties |

| Fluorine (F) | 1.47 | 3.98 | Increased metabolic stability, enhanced binding affinity, altered pKa, increased lipophilicity. |

| Bromine (Br) | 1.85 | 2.96 | Increased steric bulk, participation in halogen bonding, can serve as a synthetic handle for further modifications. |

Modification of the Benzyl Alcohol Moiety for Enhanced Potency and Selectivity

The benzyl alcohol group of the 3-bromo-5-fluorobenzyl scaffold is a primary site for chemical modification to enhance the potency and selectivity of potential drug candidates. The hydroxyl group can be readily transformed into other functional groups, such as ethers and esters, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence factors like solubility, metabolic stability, and the ability to interact with specific biological targets.

Strategic modifications to the benzyl alcohol moiety can lead to compounds with improved therapeutic profiles. For instance, esterification can be employed to create prodrugs that are converted to the active alcohol form in vivo, potentially improving oral bioavailability. Etherification, on the other hand, can introduce bulkier substituents that may enhance binding affinity to a target protein or enzyme. The specific modifications and their impact on biological activity are a key area of investigation in drug discovery programs utilizing this scaffold.

While specific examples detailing the modification of this compound for enhanced potency and selectivity are not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential as a valuable building block. The strategic placement of the bromo and fluoro substituents on the aromatic ring further influences the electronic properties of the benzyl alcohol, which can be exploited in the design of targeted therapies.

Table 1: Potential Modifications of the Benzyl Alcohol Moiety and Their Rationale in Drug Design

| Modification Type | Resulting Functional Group | Potential Impact on Properties | Rationale in Drug Discovery |

|---|---|---|---|

| Esterification | Ester | Increased lipophilicity, altered solubility | Prodrug design, improved membrane permeability |

| Etherification | Ether | Increased steric bulk, altered hydrogen bonding | Enhanced target binding, improved metabolic stability |

| Oxidation | Aldehyde, Carboxylic Acid | Altered electronic properties, new reactive handle | Introduction of new pharmacophoric features |

Emerging Therapeutic Applications

The unique structural features of the 3-bromo-5-fluorobenzyl scaffold make it an intriguing candidate for exploration in various emerging therapeutic areas. The presence of a heavy bromine atom and an electronegative fluorine atom can impart desirable properties for specific biological applications.

In the field of photodynamic therapy (PDT), photosensitizers are compounds that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can kill cancer cells. While there is no direct research demonstrating the use of this compound as a PDT agent, the presence of the bromine atom is noteworthy. The "heavy atom effect" is a known principle in the design of photosensitizers, where the presence of a heavy atom like bromine can enhance the generation of the triplet state species required for efficient ROS production. Therefore, incorporating the 3-bromo-5-fluorobenzyl moiety into larger photosensitizer molecules could be a rational strategy to improve their efficacy. Further research would be needed to synthesize and evaluate such compounds.

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Halogenated aromatic compounds have a long history in antimicrobial drug discovery. The bromine and fluorine substituents on the 3-bromo-5-fluorobenzyl scaffold can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate bacterial cell membranes. While specific studies on the antimicrobial activity of derivatives of this compound are not currently available, the general antimicrobial potential of brominated and fluorinated organic compounds suggests that this scaffold could be a valuable starting point for the synthesis of new antibacterial or antifungal agents.

The fight against malaria requires the continuous development of new drugs to combat resistant strains of the parasite. Many antimalarial drugs contain halogenated aromatic rings. The electronic and steric properties imparted by the bromine and fluorine atoms of the 3-bromo-5-fluorobenzyl scaffold could be beneficial for binding to malarial protein targets. Although no specific antimalarial compounds derived from this compound have been reported in the literature, its potential as a building block in the synthesis of novel antimalarial agents warrants investigation. The scaffold could be incorporated into known antimalarial pharmacophores to explore new structure-activity relationships.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Broader Research Applications and Future Directions

Applications in Agrochemical Development

The presence of halogen atoms in organic molecules is a common feature in many active ingredients used in agrochemicals, often enhancing their biological activity and metabolic stability. While direct applications of 3-Bromo-5-fluorobenzyl alcohol in commercial agrochemicals are not extensively documented, its structural motifs are found in potent insecticidal and fungicidal compounds.

Halogenated benzyl (B1604629) alcohols are crucial intermediates in the synthesis of a class of insecticides known as pyrethroids. arkat-usa.org The synthesis of these compounds often involves the esterification of a suitable carboxylic acid with a substituted benzyl alcohol. arkat-usa.org For instance, a related compound, 3-bromo-4-fluorobenzyl alcohol, has been patented as an intermediate for the production of insecticides. google.com This suggests a strong potential for this compound to be utilized in the synthesis of novel pyrethroid analogues. The combination of bromine and fluorine at the 3 and 5 positions could lead to insecticides with modified lipophilicity and metabolic profiles, potentially resulting in improved efficacy or selectivity.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Insecticides (Pyrethroids) | As the alcohol moiety in the final ester | Enhanced insecticidal activity, altered metabolic stability |

| Fungicides | As a building block for novel heterocyclic fungicides | Improved fungitoxicity and systemic properties |

| Herbicides | As a precursor for substituted phenoxy herbicides | Modified herbicidal spectrum and crop selectivity |

Contributions to Materials Science (e.g., Organic Semiconductors, Liquid Crystals)

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties. The introduction of fluorine atoms into organic frameworks is a well-established strategy to modulate these properties, making fluorinated compounds like this compound attractive for such applications.

Organic Semiconductors: Organic light-emitting diodes (OLEDs) are a prominent application of organic semiconductors. researchgate.netcrimsonpublishers.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. drpress.orgd-nb.info While the direct use of this compound in OLEDs has not been reported, its derivatives could serve as precursors for the synthesis of novel host or dopant materials. The presence of the C-Br bond allows for further functionalization through cross-coupling reactions, enabling the construction of larger conjugated systems necessary for efficient charge transport and light emission. nbinno.com The fluorine substituent can help in tuning the HOMO/LUMO energy levels and improving the thermal stability of the final material.

Liquid Crystals: Fluorinated compounds are widely used in the formulation of liquid crystal displays (LCDs) due to their ability to induce a significant dipole moment and influence the dielectric anisotropy of the material. nih.gov Benzyl alcohol derivatives can be incorporated into the molecular structure of liquid crystals. The rigid phenyl ring of this compound provides a core structure that, upon further modification, could lead to new liquid crystalline materials with desirable mesophase behavior and electro-optical properties.

Role as an Intermediate in Fine Chemical Synthesis (e.g., Dyes)

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and dyes. The differential reactivity of its functional groups—the hydroxyl group, the bromine atom, and the activated aromatic ring—allows for a wide range of chemical transformations.

The synthesis of disperse dyes, used for coloring synthetic fibers like polyester, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. researchgate.netnih.gov While direct use of this compound in commercial dye synthesis is not prominent, its derivatives could be employed to create novel dye structures. For example, after conversion of the alcohol to an amine, the resulting 3-bromo-5-fluorobenzylamine could be diazotized and coupled to generate new azo dyes. The presence of the bromo and fluoro substituents could enhance the dye's fastness properties and modify its color. researchgate.netnih.gov

Future Research Directions for this compound Chemistry

The full synthetic potential of this compound is yet to be completely explored. Future research is likely to focus on developing more efficient and sustainable synthetic methodologies, as well as expanding the scope of its applications.

The benzyl alcohol moiety in this compound is prochiral, meaning that it can be converted into a chiral center. Ortho-halogenation of benzyl alcohol has been shown to favor transiently chiral conformations. rsc.orgrsc.org The development of asymmetric synthetic methods to access enantiomerically pure derivatives of this compound would be a significant advancement. This could involve the asymmetric reduction of the corresponding benzaldehyde (B42025) or the enzymatic resolution of the racemic alcohol. Enantiomerically enriched halogenated benzyl alcohols are valuable building blocks for the synthesis of chiral drugs and materials.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and metal-free alternative to traditional catalytic systems. Future research could focus on the application of organocatalysts to the transformations of this compound. For example, organocatalytic oxidation of the alcohol to the corresponding aldehyde would provide a mild and selective method for this important transformation. Furthermore, organocatalytic C-H functionalization of the aromatic ring could open up new avenues for the synthesis of complex derivatives.

The development of sustainable and environmentally friendly synthetic processes is a key goal of modern chemistry. Future research on this compound is likely to focus on greener synthetic routes. This could include the use of biocatalysis for its synthesis or derivatization. mdpi.com For instance, whole-cell biocatalysts could be developed for the reduction of 3-bromo-5-fluorobenzaldehyde (B68483) to the corresponding alcohol under mild conditions. Additionally, the use of greener solvents and reagents in the synthesis and transformations of this compound will be an important area of investigation.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-fluorobenzyl alcohol, and what key intermediates are involved?

Synthesis typically involves sequential halogenation and functionalization of a benzyl alcohol precursor. For example:

- Stepwise substitution : Bromine and fluorine groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation, followed by reduction of a benzaldehyde intermediate to yield the alcohol .

- Key intermediates : 3-Bromo-5-fluorobenzaldehyde is a critical intermediate, reduced using NaBH₄ or LiAlH₄ to produce the alcohol. Purity of intermediates (>95%) is essential to minimize side reactions .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical methods :

- NMR spectroscopy : Compare H and C NMR data with reference spectra (e.g., NIST Chemistry WebBook) to confirm substituent positions .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97%). Adjust mobile phase (e.g., acetonitrile/water) for optimal resolution .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 219.0 (C₇H₆BrFO) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Skin/eye irritant, potential respiratory sensitizer.

- Mitigation :

Advanced Research Questions

Q. How do competing electronic effects of bromine and fluorine substituents influence reactivity in further functionalization?

- Regioselectivity challenges : Bromine’s strong electron-withdrawing effect directs electrophiles to meta/para positions, while fluorine’s inductive effect may alter reaction pathways (e.g., SNAr vs. radical reactions).

- Methodological considerations :

Q. What strategies resolve contradictions in reported solubility data for this compound?

Q. How can researchers minimize byproduct formation during benzyl alcohol oxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.